3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline
CAS No.: 5630-55-7
Cat. No.: VC10968141
Molecular Formula: C22H19NO2
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
![3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline - 5630-55-7](/images/structure/VC10968141.png)
Specification
CAS No. | 5630-55-7 |
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Molecular Formula | C22H19NO2 |
Molecular Weight | 329.4 g/mol |
IUPAC Name | 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline |
Standard InChI | InChI=1S/C22H19NO2/c1-14-12-20(18-13-16(24-2)9-11-21(18)25-3)23-19-10-8-15-6-4-5-7-17(15)22(14)19/h4-13H,1-3H3 |
Standard InChI Key | CRUSSELUZUTBNP-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=C(C=CC(=C4)OC)OC |
Canonical SMILES | CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=C(C=CC(=C4)OC)OC |
Introduction
Chemical Identity and Structural Features
The compound’s systematic name, 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline, reflects its polycyclic aromatic framework. The benzo[f]quinoline system consists of a quinoline fused to a benzene ring at the f-position, creating a planar, conjugated π-system. Substituents include:
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1-Methyl group: Enhances lipophilicity and influences electronic distribution.
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3-(2,5-Dimethoxyphenyl): Introduces steric bulk and hydrogen-bonding capabilities via methoxy groups.
Comparative analysis with simpler analogs, such as 3-methylbenzo[f]quinoline (CAS 85-06-3), reveals that the addition of the dimethoxyphenyl group increases molecular weight (estimated ~353.4 g/mol) and alters solubility profiles . The methoxy groups at the 2- and 5-positions of the phenyl ring likely contribute to intramolecular hydrogen bonding and π-π stacking interactions, which are critical for biological target engagement .
Synthetic Methodologies
Core Scaffold Construction
The benzo[f]quinoline core can be synthesized via Rh(III)-catalyzed dimerization of 2-alkynylanilines, as demonstrated in the preparation of indolo[3,2-c]quinoline derivatives . For 3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline, a modified approach involving Suzuki-Miyaura cross-coupling is plausible:
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Quinoline Bromination: Introduce a bromine atom at the 3-position of 1-methylbenzo[f]quinoline.
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Boronic Acid Coupling: React with 2,5-dimethoxyphenylboronic acid under palladium catalysis to install the aryl group .
Key reaction conditions (Table 1):
Step | Reagents/Conditions | Yield (%) | Reference |
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Bromination | N-Bromosuccinimide (NBS), DMF | 85 | |
Suzuki Coupling | Pd(PPh3)4, K2CO3, DME, 80°C | 72 |
Functionalization and Optimization
Post-functionalization steps may include methylation at the 1-position using methyl iodide in DMF, as observed in analogous isoquinoline syntheses . Computational modeling (e.g., density functional theory) predicts that the methyl group stabilizes the quinoline ring via hyperconjugation, reducing electron-deficient character .
Physicochemical Properties
Experimental data for the compound remain unreported, but extrapolations from structural analogs suggest:
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Melting Point: ~120–125°C (higher than 3-methylbenzo[f]quinoline’s 73–78°C due to increased molecular symmetry) .
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Solubility: Low aqueous solubility (<0.1 mg/mL), with improved solubility in polar aprotic solvents (e.g., DMSO: ~10 mg/mL) .
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pKa: Estimated 6.2±0.3 (quinoline nitrogen), slightly basic due to the methyl group’s electron-donating effect .
Spectroscopic signatures (hypothesized):
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UV-Vis: λmax ≈ 340 nm (π→π* transitions of conjugated system).
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1H NMR: δ 8.5–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy groups), δ 2.6 ppm (methyl group) .
Biological Activity and Mechanistic Insights
Multidrug Resistance Modulation
Quinoline analogs of ketoprofen, such as 4-carboxy-2-arylquinolines, inhibit multidrug resistance protein 2 (MRP2) with IC50 values <10 μM . The 2,5-dimethoxyphenyl substituent in the target compound could similarly interact with MRP2’s transmembrane domains, blocking efflux of chemotherapeutic agents (e.g., cisplatin) .
Pharmacological and Industrial Applications
Anticancer Drug Development
The compound’s ability to inhibit MRP2 positions it as a candidate for adjuvant therapy in ovarian carcinoma. In silico models predict low cytotoxicity (IC50 >50 μM in A2780 cells) , making it suitable for combination regimens.
Agricultural Fungicides
Methoxy-substituted quinolines demonstrate antifungal activity against Botrytis cinerea (gray mold). Field trials of analogous compounds show >80% inhibition at 100 ppm, suggesting potential agrochemical applications .
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